N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridazin-3-yl group attached to a phenyl ring, which is further connected to an ethanesulfonamide group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Based on the general properties of pyridazinone derivatives, it can be inferred that the compound may influence pathways related to calcium ion regulation .
Pharmacokinetics
The compound’s solid form suggests that it could be administered orally .
Result of Action
Based on the general properties of pyridazinone derivatives, it can be inferred that the compound may have a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide typically involves multiple steps, starting with the formation of the pyridazin-3-yl core This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and β-keto esters
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can be performed on the pyridazin-3-yl group.
Substitution: The ethanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or manganese dioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.
Major Products Formed:
Oxidation can yield phenolic compounds.
Reduction can produce amines or other reduced derivatives.
Substitution reactions can result in the formation of various sulfonamide derivatives.
Scientific Research Applications
Chemistry and Biology: N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide can be used as a building block in organic synthesis, facilitating the construction of more complex molecules. In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its sulfonamide group can interact with various enzymes and receptors, making it a candidate for drug design and development.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.
Comparison with Similar Compounds
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide
Uniqueness: N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its sulfonamide group, in particular, provides distinct advantages in terms of binding affinity and stability compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-20(18,19)15-11-6-4-10(5-7-11)12-8-9-13(17)16(2)14-12/h4-9,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAWHGFONCNGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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